2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one
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Overview
Description
2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxole moiety and a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of acetic anhydride and pyridine under reflux for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and benzodioxole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Medicine: The compound’s potential as a therapeutic agent, particularly as a CDK2 inhibitor, is being explored.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the disruption of ATP binding and subsequent inhibition of kinase activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit CDK2 inhibitory activity and are used in similar research applications.
Uniqueness
2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is unique due to its specific structural features, such as the benzodioxole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H14N6O3 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
11-amino-10-(1,3-benzodioxol-5-yldiazenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C16H14N6O3/c17-14-13(20-19-8-4-5-11-12(6-8)25-7-24-11)15-18-10-3-1-2-9(10)16(23)22(15)21-14/h4-6,21H,1-3,7,17H2 |
InChI Key |
ZCZFALQXDLHKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C(NN3C2=O)N)N=NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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